

A Comparative Structural Analysis of 5-Iodovanillin and Other Halogenated Vanillins

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Compound of Interest

Compound Name: 5-Iodovanillin

Cat. No.: B1580916

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A detailed guide for researchers and drug development professionals on the structural characteristics of **5-iodovanillin**, 5-bromovanillin, and 5-chlorovanillin, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the structural features of **5-iodovanillin** and its halogenated counterparts, 5-bromovanillin and 5-chlorovanillin. Understanding the nuanced structural differences imparted by halogen substitution is crucial for applications in drug design and materials science, where precise molecular geometry influences biological activity and material properties. This document summarizes key crystallographic data, details experimental protocols for characterization, and visualizes relevant biological pathways.

Structural and Physical Properties

The introduction of different halogen atoms at the 5-position of the vanillin scaffold leads to distinct changes in the molecule's physical and structural parameters. These differences, summarized in the tables below, are primarily determined by the atomic radius and electronegativity of the halogen atom.

Property	5-Iodovanillin	5-Bromovanillin	5-Chlorovanillin
CAS Number	5438-36-8	2973-76-4	19463-48-0
Molecular Formula	C ₈ H ₇ IO ₃	C ₈ H ₇ BrO ₃	C ₈ H ₇ ClO ₃
Molecular Weight	278.04 g/mol	231.04 g/mol	186.59 g/mol
Melting Point	183-185 °C	164-166 °C	165-169 °C
Appearance	Light yellow fine crystalline powder	Light beige to off-white crystalline solid	White to grey powder or crystals

Crystallographic Data

The definitive method for elucidating the three-dimensional structure of crystalline solids is single-crystal X-ray diffraction. The data obtained from these experiments provide precise measurements of bond lengths, bond angles, and the overall packing of molecules in the crystal lattice.

Crystal System and Space Group:

Compound	CCDC Number	Crystalline System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
5-Iodovanillin	651373	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
5-Bromovanillin	267845	Monoclinic	P2 ₁ /n	21.0586(8)	8.1969(3)	Data not available	90	Data not available	90
5-Chlorovanillin	Not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

Selected Bond Lengths (Å):

Bond	5-Iodovanillin	5-Bromovanillin	5-Chlorovanillin
C-X (Halogen)	Data not available	Data not available	Data not available
C-C (Aromatic)	Data not available	Data not available	Data not available
C=O (Aldehyde)	Data not available	Data not available	Data not available
C-O (Phenol)	Data not available	Data not available	Data not available
C-O (Methoxy)	Data not available	Data not available	Data not available

Selected Bond Angles (°):

Angle	5-Iodovanillin	5-Bromovanillin	5-Chlorovanillin
C-C-X (Halogen)	Data not available	Data not available	Data not available
C-C-C (Aromatic)	Data not available	Data not available	Data not available
O=C-H (Aldehyde)	Data not available	Data not available	Data not available
C-C-O (Phenol)	Data not available	Data not available	Data not available
C-C-O (Methoxy)	Data not available	Data not available	Data not available

Note: Complete crystallographic data for **5-iodovanillin** and 5-chlorovanillin, including detailed bond lengths and angles, are not yet publicly available in open-access databases. The provided data for 5-bromovanillin is based on available information.[\[1\]](#)

Experimental Protocols

1. Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. A suitable solvent is one in which the compound has moderate solubility. For halogenated vanillins, solvents such as ethanol, methanol, or acetone can be effective. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for slow evaporation at room temperature.
- **Data Collection:** A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern is recorded as a series of images.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The final structural model is validated using software such as PLATON and checked against the Crystallographic Information File (CIF) standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the halogenated vanillin is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is acquired on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. Chemical shifts are reported in ppm relative to TMS.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

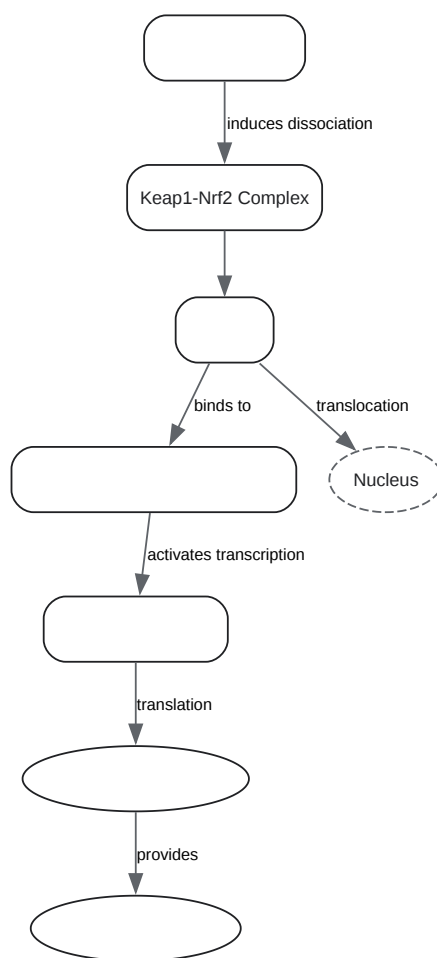
- **Sample Preparation:** A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The FTIR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum. A typical spectrum is an average of 16 or 32 scans with a resolution of 4 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Biological Activity and Signaling Pathways

Halogenated vanillins have garnered interest for their potential biological activities, including antioxidant, antiproliferative, and enzyme-inhibiting properties.

Antioxidant Activity and the Nrf2-ARE Pathway

Many phenolic compounds, including vanillin and its derivatives, exhibit antioxidant properties by scavenging free radicals. A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.^{[2][3][4][5][6]} Under oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression.



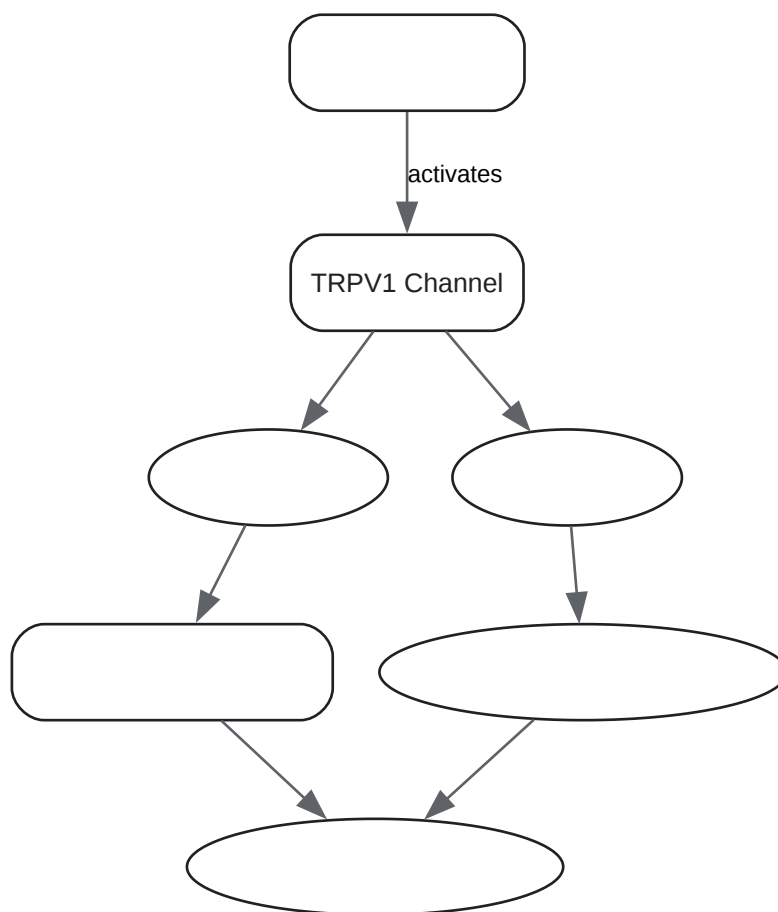
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Nrf2-ARE Antioxidant Response Pathway

TRPV1 Antagonism

Vanillin and some of its derivatives are known to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature

sensation.[7][8] Halogenation can modulate the activity of these compounds, potentially leading to the development of TRPV1 antagonists for pain management. The activation of TRPV1 by agonists like capsaicin leads to an influx of Ca^{2+} and Na^{+} , triggering downstream signaling cascades.

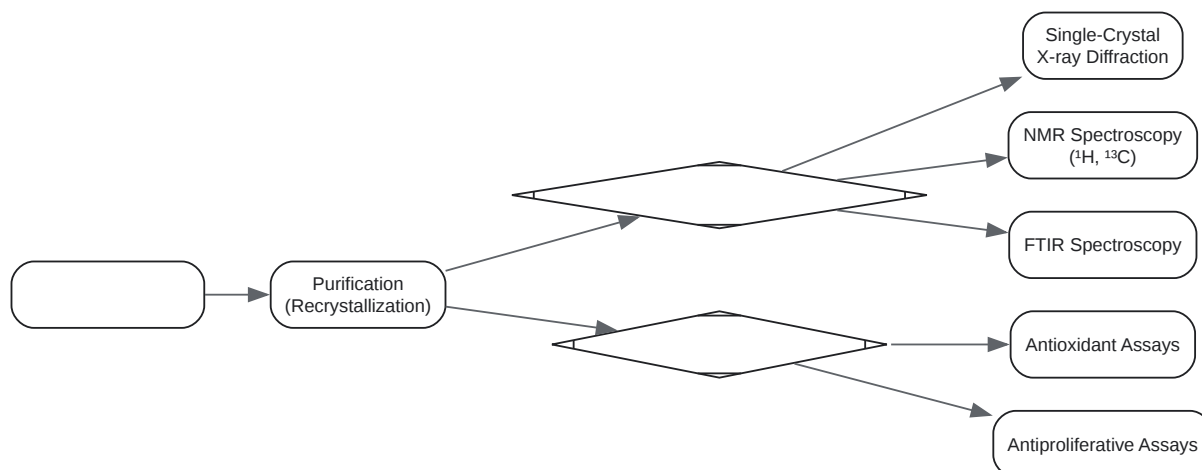


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Simplified TRPV1 Activation Pathway

Experimental Workflow

The structural and biological characterization of halogenated vanillins follows a logical workflow, from synthesis and purification to detailed analysis.



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Characterization Workflow

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